molecular formula C15H13NO6S B2489827 3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid CAS No. 722473-64-5

3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid

Cat. No.: B2489827
CAS No.: 722473-64-5
M. Wt: 335.33
InChI Key: IVKGDDMNFZIGQU-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid adheres strictly to IUPAC nomenclature principles. The parent structure is benzoic acid (C₆H₅COOH), with a sulfonamide substituent at the meta position. The sulfonamide group is further substituted by a benzodioxol-5-ylmethyl moiety, where the benzodioxole ring system (a 1,3-dioxole fused to a benzene ring) is attached via a methylene bridge. The systematic name reflects the substituent hierarchy: the sulfonamide group is prioritized as the principal functional group, followed by the benzoic acid and benzodioxole components.

Key nomenclature conventions include:

  • Locant assignment : The sulfonamide group occupies the meta position on the benzoic acid ring (position 3 relative to the carboxylic acid group).
  • Substituent priority : The sulfonamide (-SO₂NH-) takes precedence over the benzoic acid (-COOH) group due to higher seniority of sulfur over carbon in IUPAC rules.
  • Ring fusion notation : The benzodioxole system is denoted as "1,3-benzodioxole," indicating the positions of the dioxole ring fusion to the benzene ring.
Property Value Source
Molecular formula C₁₅H₁₃NO₆S
Molecular weight 335.33 g/mol
CAS number 722473-64-5

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound is influenced by its aromatic systems and functional groups. The benzoic acid core provides a planar structure, while the sulfonamide and benzodioxole substituents introduce steric and electronic effects.

Structural Features

  • Planar aromatic systems : The benzoic acid and benzodioxole rings adopt coplanar geometries due to conjugation.
  • Sulfonamide conformation : The -SO₂NH- group exhibits tetrahedral geometry around sulfur, with the amino group typically in an anti conformation to minimize steric strain.
  • Benzodioxole substituent : The methylene bridge connecting the benzodioxole to the sulfonamide allows rotational flexibility, enabling conformational isomerism.

Intermolecular Interactions

Key interactions include:

  • Hydrogen bonding : The carboxylic acid group participates in strong intermolecular hydrogen bonds with adjacent molecules.
  • π-π stacking : Aromatic rings may engage in weak intermolecular interactions, particularly in crystalline states.
  • Dipole-dipole interactions : The polar sulfonamide and carboxylic acid groups contribute to intermolecular forces.

Crystallographic data for this compound are not publicly available. However, structural analogs suggest that the molecule adopts a trans configuration between the sulfonamide and benzodioxole groups to minimize steric hindrance. Further X-ray diffraction studies are required to confirm this hypothesis.

Spectroscopic Profiling (NMR, IR, UV-Vis)

The compound’s spectroscopic properties are determined by its functional groups and aromatic systems. Below is a detailed analysis based on structural analogs and theoretical predictions.

Nuclear Magnetic Resonance (NMR)

¹H NMR
Proton Environment Expected δ (ppm) Multiplicity Assignment
Benzodioxole CH₂ 3.5–4.0 Singlet or quartet Methylene adjacent to N and O atoms
Benzoic acid aromatic protons 7.2–8.5 Multiplet Meta-disubstituted benzene ring
Sulfonamide NH 2.5–3.5 Broad singlet Deprotonated or exchange-broadened
Ethereal OCH₂O (benzodioxole) 5.8–6.2 Singlet Oxygens in 1,3-dioxole ring
¹³C NMR
Carbon Environment Expected δ (ppm) Assignment
Carboxylic acid carbonyl 165–175 C=O group
Sulfonamide sulfur-bound carbons 50–70 S–C and S–N environments
Benzodioxole carbons 100–150 Aromatic C–O and C–C bonds

Infrared (IR) Spectroscopy

Functional Group Expected ν (cm⁻¹) Assignment
O–H (carboxylic acid) 2500–3300 (broad) Strong hydrogen-bonded O–H stretch
S=O (sulfonamide) 1350–1450 (strong) Asymmetric and symmetric stretches
C=O (carboxylic acid) 1680–1720 (strong) Carbonyl vibration
Aromatic C–H (benzodioxole) 3050–3100 (weak) =C–H stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound is expected to exhibit strong absorption in the UV region due to its conjugated aromatic systems:

  • Benzoic acid : λₘₐₓ ≈ 250–270 nm (π→π* transition).
  • Benzodioxole : λₘₐₓ ≈ 280–300 nm (extended conjugation with dioxole ring).

Thermal Stability and Phase Transition Behavior

Limited experimental data are available for this compound. However, general trends for structurally related molecules suggest:

Melting Point

The melting point is influenced by hydrogen bonding and molecular packing. While no direct measurements exist, analogs with similar sulfonamide and carboxylic acid groups typically exhibit melting points between 120–200°C . For example, 3-(sulfamoyl)benzoic acid derivatives often melt in this range due to strong intermolecular interactions.

Thermal Decomposition

The compound’s thermal stability is expected to be moderate, with decomposition occurring above 200°C . Key decomposition pathways may include:

  • Decarboxylation : Loss of CO₂ from the benzoic acid group.
  • Sulfonamide cleavage : Breakage of the S–N bond, releasing NH₃ or other fragments.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6S/c17-15(18)11-2-1-3-12(7-11)23(19,20)16-8-10-4-5-13-14(6-10)22-9-21-13/h1-7,16H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKGDDMNFZIGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid involves its interaction with specific molecular targets. The benzodioxole moiety can interact with proteins and enzymes, affecting their function. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to changes in protein structure and activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Compounds

Compound Name Molecular Formula Key Structural Features Biological Activity
This compound Not explicitly provided (inferred: C15H13NO6S) Benzoic acid core, benzodioxole-methylamine-sulfonamide Likely targets sulfonamide-sensitive enzymes (e.g., carbonic anhydrase)
4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid C13H15NO5S Butanoic acid backbone, benzodioxole-methylsulfonamide Enhanced solubility and activity due to methylsulfonyl group; potential therapeutic applications
N-(1,3-benzodioxol-5-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide C20H15FN3O4S2 Thiophene-sulfonamide, fluorophenyl-oxadiazole Antimicrobial activity; fluorophenyl enhances lipophilicity
3-Hydroxy-5-(methylsulfonamido)benzoic Acid C8H9NO5S Hydroxybenzoic acid, methylsulfonamide Potential anti-inflammatory or metabolic regulation
4-[({(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic Acid C25H19FN3O6S Thiazinan ring, fluorophenyl-imino Anticancer or anti-inflammatory due to thiazinan and fluorophenyl groups

Key Structural and Functional Differences

In contrast, 4-[1,3-Benzodioxol-5-yl(methylsulfonyl)amino]butanoic acid uses a butanoic acid chain, improving solubility but reducing rigidity .

Sulfonamide vs. Sulfonyl Chloride: Unlike 3-[(1-Oxo-1λ⁶-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride (), the target compound’s sulfonamide group is less reactive, favoring stable interactions in biological systems rather than synthetic applications .

Bioisosteric Replacements :

  • The fluorophenyl-oxadiazole in N-(1,3-benzodioxol-5-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide may act as a bioisostere for carboxylic acid, altering target selectivity compared to the benzoic acid core in the target compound .

Amino Acid Backbone: Compounds like 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic Acid () incorporate isoindole rings, which could influence cytotoxicity or metabolic stability differently than the benzodioxole-sulfonamide combination .

Biological Activity

3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid, also known by its CAS number 722473-64-5, is a compound that has garnered attention for its potential biological activities. This article aims to synthesize and present findings from various studies that evaluate its biological activity, including antimicrobial properties, toxicity assessments, and potential therapeutic applications.

  • Molecular Formula : C15H13NO6S
  • Molecular Weight : 335.33 g/mol
  • Predicted Melting Point : 586.7 ± 60.0 °C
  • Density : 1.494 ± 0.06 g/cm³

Antimicrobial Activity

Recent studies have assessed the antimicrobial efficacy of this compound against various bacterial strains. Notably, it demonstrated significant activity against Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)
Enterococcus faecium E515
Staphylococcus aureus ATCC 65389
Bacillus subtilis ATCC 66838

In a qualitative screening, the compound exhibited a growth inhibition zone of up to 15 mm against Enterococcus faecium E5, indicating strong antimicrobial potential .

Antibiofilm Activity

In addition to its antimicrobial effects, the compound was evaluated for its ability to inhibit biofilm formation. The Minimum Biofilm Eradication Concentration (MBEC) values were determined for several strains:

Table 2: Antibiofilm Activity

Bacterial StrainMBEC (µg/mL)
Enterococcus faecium E5125
Staphylococcus aureus ATCC 6538125

These results suggest that the compound possesses moderate antibiofilm activity, particularly against Enterococcus faecium E5 and Staphylococcus aureus .

Toxicity Assessments

Toxicity evaluations were performed using the aquatic crustacean Daphnia magna as a model organism. The findings indicated that while some derivatives showed moderate to high toxicity, the compound itself exhibited significantly lower toxicity compared to other tested compounds.

Table 3: Toxicity Assessment

CompoundToxicity Level
This compoundLow
Other tested compoundsModerate to High

This suggests a favorable safety profile for further development in therapeutic applications .

The proposed mechanism of action for the antimicrobial activity of this compound involves interference with bacterial cell wall synthesis and disruption of biofilm formation processes. In silico studies have indicated potential pathways through which these effects may occur, although further research is required to elucidate these mechanisms fully .

Case Studies and Applications

Several case studies have explored the applications of this compound in medical and industrial contexts. For instance, its effectiveness as an antibacterial agent opens avenues for development in pharmaceuticals aimed at treating infections caused by resistant bacterial strains.

Q & A

Q. What are the key synthetic strategies for preparing 3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach: (i) Sulfonylation of the benzoic acid core with a chlorosulfonyl intermediate, followed by (ii) Nucleophilic substitution with 1,3-benzodioxol-5-ylmethylamine. Optimization includes controlling temperature (0–5°C during sulfonylation to minimize side reactions) and using anhydrous solvents (e.g., DMF or dichloromethane) to enhance amine reactivity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., benzodioxol methylene at δ ~4.2 ppm, sulfonamide NH at δ ~7.5 ppm) and confirms substitution patterns .
  • FT-IR : Peaks at ~1340 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) validate the sulfonamide group .
  • Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., [M+H]⁺ expected for C₁₆H₁₄N₂O₆S) .

Q. How can solubility and stability be assessed for this compound in aqueous and organic media?

  • Methodological Answer :
  • Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1–10) and solvents (DMSO, ethanol).
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis detect degradation products. Benzoic acid derivatives often show pH-dependent stability, degrading via hydrolysis in acidic/basic conditions .

Advanced Research Questions

Q. What experimental designs are suitable for studying interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses, guided by X-ray crystallography data of similar sulfonamide-protein complexes .

Q. How can computational modeling predict the environmental fate and degradation pathways of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., sulfonamide S-N bond susceptibility to hydrolysis) .
  • QSAR Models : Correlate structural descriptors (logP, polar surface area) with biodegradation half-lives using databases like EPI Suite .
  • Metabolite Prediction : Tools like Meteor (Lhasa Ltd.) simulate Phase I/II transformations (e.g., benzodioxol ring oxidation) .

Q. What strategies resolve contradictions in activity data across different assay systems (e.g., cell-based vs. in vitro enzymatic assays)?

  • Methodological Answer :
  • Assay Cross-Validation : Compare IC₅₀ values in cell-free (e.g., purified enzyme) and cell-based assays. Discrepancies may arise from membrane permeability or off-target effects.
  • Proteomics Profiling : Use affinity pull-down assays coupled with LC-MS/MS to identify unintended protein interactions .
  • Structural-Activity Relationship (SAR) : Synthesize analogs (e.g., methylated benzodioxol) to isolate critical functional groups .

Methodological Considerations for Data Analysis

Q. How should researchers analyze crystallographic data to resolve molecular conformation?

  • Methodological Answer :
  • X-ray Crystallography : Refine structures using SHELXL; analyze dihedral angles (e.g., benzodioxol vs. benzoic acid plane) to assess steric effects .
  • Cambridge Structural Database (CSD) : Compare with sulfonamide derivatives to identify common packing motifs (e.g., hydrogen-bonded dimers) .

Q. What statistical approaches are recommended for dose-response studies in pharmacological research?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC₅₀ and Hill coefficients.
  • Bootstrap Resampling : Estimate confidence intervals for robustness, especially with small sample sizes .

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